molecular formula C7H6Cl2O B098724 2,6-Dichlorobenzyl alcohol CAS No. 15258-73-8

2,6-Dichlorobenzyl alcohol

Cat. No.: B098724
CAS No.: 15258-73-8
M. Wt: 177.02 g/mol
InChI Key: WKKHCCZLKYKUDN-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl alcohol is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of benzyl alcohol, where two chlorine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .

Safety and Hazards

2,6-Dichlorobenzyl alcohol is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, such as anhydrous sodium acetate, followed by hydrolysis to obtain this compound. A quaternary ammonium salt is often used as a phase transfer catalyst during the acetate-forming reaction .

Another method involves the electrochemical oxidation of this compound to its corresponding aldehyde or ketone using N-hydroxyphthalimide as a mediator .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of chlorine atoms enhances its antiseptic properties compared to other isomers .

Properties

IUPAC Name

(2,6-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKHCCZLKYKUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165075
Record name Benzenemethanol, 2,6-dichloro- (9CI)
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-73-8
Record name 2,6-Dichlorobenzyl alcohol
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Record name Benzenemethanol, 2,6-dichloro-
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Record name 15258-73-8
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Record name Benzenemethanol, 2,6-dichloro- (9CI)
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Record name 2,6-dichlorobenzyl alcohol
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Record name BENZENEMETHANOL, 2,6-DICHLORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the bond length and torsion angle in 2,6-Dichlorobenzyl alcohol?

A1: Research on this compound derivatives, specifically the diphenyl phosphate ester, reveals a significant correlation between its structure and reactivity. The torsion angle between the benzylic C-O bond and the plane of the aromatic ring, measuring 77.3°, influences the strength of the cycle-π-σ* interaction []. Additionally, the benzylic C-O bond length, measured at 1.464Å, provides further insights into its reactivity []. These structural features are crucial for understanding the compound's chemical behavior and potential applications.

Q2: How is 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy used to study this compound?

A2: 35Cl NQR spectroscopy provides valuable insights into the molecular dynamics of this compound []. The technique reveals an order-disorder transition in the compound around 215 K. Analysis of the temperature dependence of NQR frequencies allows for calculating torsional frequencies and their temperature coefficients, offering a deeper understanding of the molecule's vibrational modes [].

Q3: Has this compound been investigated for its potential environmental impact?

A3: Yes, this compound was one of several compounds proposed as a potential partitioning tracer for quantifying residual oil saturation in the oil and gas industry []. Due to the possibility of environmental release through produced water discharges, researchers have investigated its environmental risk. Studies assessing biodegradability in seawater, acute toxicity in rainbow trout gill cells, and growth inhibition in algae provided data for environmental risk assessment models. These models suggest a higher environmental risk associated with this compound compared to other tested tracer compounds [].

Q4: Are there analytical methods available to detect this compound in complex mixtures?

A4: Yes, this compound can be identified and quantified in complex mixtures, such as cosmetics. Ultra performance liquid chromatography (UPLC) coupled with a PDA detector has been successfully employed for simultaneous analysis of various preservatives, including this compound []. This method offers a fast and reliable approach for quality control and regulatory compliance.

Q5: Can you elaborate on the research conducted on the crystal structure of this compound?

A5: Although limited information is available on the specific crystal data for this compound, research has been conducted to explore its crystallographic properties []. Further investigation into its crystal structure can provide insights into its physical characteristics, such as melting point, and can potentially contribute to understanding its stability and formulation properties.

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